molecular formula C17H16ClN5 B7806145 7-Chloro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinoline

7-Chloro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinoline

Cat. No. B7806145
M. Wt: 325.8 g/mol
InChI Key: WFBQKKNGRBFJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinoline is a chemical compound with the molecular formula C17H16ClN5 . It is an important scaffold in medicinal chemistry and has been associated with diverse pharmacological profiles .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, one study achieved the synthesis of novel derivatives through the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with different secondary amines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, a pyrimidine ring, and a piperazine ring . The InChI string and Canonical SMILES provide a detailed representation of its structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, its synthesis typically involves reactions such as amination .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.8 g/mol . It has a computed XLogP3-AA of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds . Its topological polar surface area is 45.2 Ų .

Mechanism of Action

The mechanism of action of this compound depends on its pharmacological profile. It has been associated with diverse pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists .

Future Directions

Given its diverse pharmacological profiles, this compound and its derivatives have potential for further exploration in medicinal chemistry . Future research could focus on optimizing its synthesis, investigating its mechanisms of action, and assessing its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

7-chloro-4-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5/c18-13-2-3-14-15(12-13)19-7-4-16(14)22-8-10-23(11-9-22)17-20-5-1-6-21-17/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBQKKNGRBFJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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